[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
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Overview
Description
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is an organic compound with the molecular formula C20H23N. It is a derivative of pyrrolidine, characterized by the presence of two methyl groups, two phenyl groups, and an ethylidene group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 1,5-dimethyl-3,3-diphenylpyrrolidine with an ethylidene source. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a metabolite of methadone.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) involves its interaction with specific molecular targets. As a metabolite of methadone, it is known to interact with opioid receptors, influencing the central nervous system. The compound’s effects are mediated through binding to these receptors, leading to modulation of neurotransmitter release and subsequent physiological responses .
Comparison with Similar Compounds
- [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) (E)-isomer
- [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) (Z)-isomer
- [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) perchlorate
Comparison: [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is unique due to its specific structural configuration and the presence of the ethylidene group. Compared to its isomers and derivatives, it exhibits distinct chemical reactivity and biological activity. The perchlorate derivative, for example, is used as a standard in analytical chemistry, highlighting its importance in precise quantitative analysis .
Properties
CAS No. |
30223-73-5 |
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Molecular Formula |
C20H23N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+ |
InChI Key |
AJRJPORIQGYFMT-RMOCHZDMSA-N |
Isomeric SMILES |
C/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine 2-Et-1,5-diMe-3,3-DPP 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer EDDP-3,3 EDPP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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